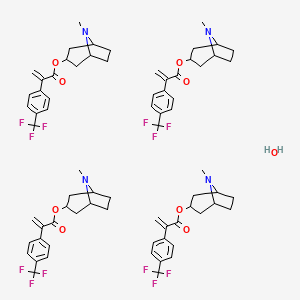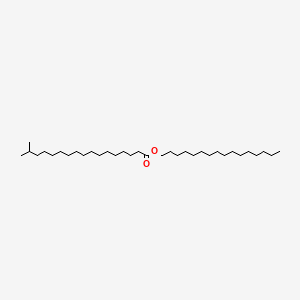
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione is a heterocyclic organic compound with the molecular formula C₁₆H₂₂O₄Sn and a molecular weight of 397.05348 g/mol . This compound is known for its unique structure, which includes a tin atom within a dioxastannepin ring. It is primarily used in experimental and research settings .
Análisis De Reacciones Químicas
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione involves its interaction with molecular targets and pathways. The tin atom within the compound can coordinate with various biological molecules, influencing their function. This coordination can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparación Con Compuestos Similares
3,3-Dibutyl-2,4,3-benzodioxastannepin-1,5-dione can be compared with other organotin compounds, such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Triphenyltin hydroxide: Used as a pesticide and fungicide.
The uniqueness of this compound lies in its specific structure and the presence of the dioxastannepin ring, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
6688-50-2 |
|---|---|
Fórmula molecular |
C16H22O4Sn |
Peso molecular |
397.1 g/mol |
Nombre IUPAC |
3,3-dibutyl-2,4,3-benzodioxastannepine-1,5-dione |
InChI |
InChI=1S/C8H6O4.2C4H9.Sn/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-3-4-2;/h1-4H,(H,9,10)(H,11,12);2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clave InChI |
VYVFQBFOMKEKBG-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn]1(OC(=O)C2=CC=CC=C2C(=O)O1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)

![14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)

![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)



![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)



![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
